C-Fiau

Description

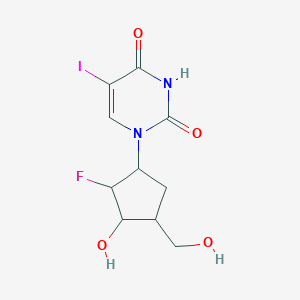

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O4/c11-7-6(1-4(3-15)8(7)16)14-2-5(12)9(17)13-10(14)18/h2,4,6-8,15-16H,1,3H2,(H,13,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEQEBUUOBKCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=C(C(=O)NC2=O)I)F)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911880 | |

| Record name | 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-hydroxy-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110864-93-2 | |

| Record name | C-Fiau | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110864932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-hydroxy-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Radiochemical Synthesis and Advanced Analytical Characterization of C Fiau

Methodological Advancements in C-FIAU Radiosynthesis

Radiosynthesis of this compound has evolved from conventional multi-step procedures to highly efficient automated platforms, focusing on optimizing reaction conditions and controlling stereochemistry.

Conventional Multistep Radiosynthesis Approaches for this compound

Traditional methods for this compound radiosynthesis often involve multiple manual steps. For instance, an improved synthesis of [18F]-FIAU has been described as a three-step process. The initial fluorination of a protected sugar can be performed using a microfluidic synthesizer, with subsequent steps often carried out manually. A key step involves the coupling of a protected benzoyl sugar with 2,4-bis-O-(trimethylsilyl)-5-iodouracil, typically conducted at 85°C. This coupling reaction has shown variable yields, ranging from 5% to 25%. nih.gov

For iodine-labeled this compound, such as [124I]FIAU or [125I]FIAU, conventional synthesis involves reacting 2'-fluoro-2'-deoxy-1β-D-arabinofuranosyluracil (FAU) with carrier-free sodium iodide ([124I]NaI or [125I]NaI). This reaction commonly proceeds under elevated temperatures, such as 115°C for 45 minutes for [124I]FIAU, or 130°C for 45 minutes for [125I]FIAU. The average chemical yield for [124I]FIAU synthesis via this method has been reported at 54.6% ± 6.8%, while [125I]FIAU synthesis can achieve a final radiochemical yield of approximately 50%. wikipedia.orgdrugbank.commetkinenchemistry.com

Automated Radiosynthesis Platforms for Efficient this compound Production

The demand for efficient and reproducible production of radiotracers like this compound has led to the development and adoption of automated radiosynthesis platforms. These systems minimize manual handling, reduce radiation exposure, and improve consistency.

Automated synthesis of [18F]FIAU has been successfully implemented on platforms such as the GE FX-N Pro module. This automated process typically involves a one-pot, three-step reaction. Such automation has resulted in improved uncorrected radiochemical yields of 10-15% within a synthesis time of 100 ± 3 minutes, achieving radiochemical purity greater than 98% and specific activities ranging from 1000 to 2000 Ci/mmol.

Further advancements include modular, "plug-and-play" radiosynthesis platforms that offer flexibility for various synthesis protocols, including those requiring high-pressure and high-temperature reactions. Systems like the ELIXYS automated three-reactor radiosynthesizer have been validated for the synthesis of nucleoside analogs, demonstrating comparable yields and synthesis times to other reported methods. These platforms often incorporate features like reagent storage and delivery, controlled evaporations, sealed reactions, and cartridge-based purifications, facilitating the production of diverse PET tracers.

Precursor Chemistry and Reaction Optimization in this compound Synthesis

Optimization of precursor chemistry and reaction conditions is paramount to maximize the yield and purity of this compound. In the synthesis of [18F]-FIAU, the coupling step is crucial. This typically involves the trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-catalyzed coupling of a protected [18F]-fluorinated sugar, specifically 2-deoxy-2-[18F]-fluoro-1,3,5-tri-O-benzoyl-d-arabinofuranose, with a silylated uracil (B121893) derivative, such as 2,4-bis(trimethylsilyloxy)-5-iodouracil. nih.gov

Reaction temperature significantly impacts coupling efficiency. Studies have shown that coupling is efficient at 85°C, with no significant reaction observed at 60°C and decomposition products forming at 150°C. nih.gov Further optimization has demonstrated that optimal conversion can be achieved at 100°C for 15 minutes, without the necessity of microwave irradiation. However, microwave-driven heating has also been reported to enhance conversion percentages in the coupling reaction compared to conventional heating.

The deprotection of benzoyl groups on the arabinose sugar, a subsequent step, is often achieved using sodium methoxide (B1231860) (NaOMe) at temperatures around 50°C.

Stereochemical Control and Anomer Separation in this compound Synthesis

The separation of these anomers is a critical purification step. Chromatographic techniques are commonly employed for this purpose. In some cases, stereochemical control can be exerted at earlier stages of synthesis, such as during epoxide formation or anhydro-bridge opening, to favor the desired anomer. However, if anomeric mixtures are formed, additional derivatization steps may be required to facilitate their separation by chromatography.

Analytical Techniques for this compound Quality Control and Structural Elucidation

Rigorous analytical techniques are essential to ensure the quality, purity, and structural integrity of synthesized this compound.

Chromatographic Methodologies for this compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and separating its anomers. For [18F]-FIAU, an analytical C-18 HPLC column (e.g., Bakerbond, 250×4.6 mm, Octadecyl C-18, 5 μm, 100 Å) with a mobile phase of acetonitrile (B52724) (CH3CN) and 0.2% acetic acid in water (88:12 v/v) at a flow rate of 1 mL/min is commonly used. Under these conditions, the β-anomer typically elutes at 8.3 minutes. nih.gov

Other HPLC methods for purification and purity assessment include reverse-phase HPLC with a mobile phase of 10% ethanol (B145695) in 50 mM H3PO4 for [18F]FIAU, achieving radiochemical purity greater than 98%. For [125I]FIAU, a Phenomenex Luna C18 semi-prep column (10 μm, 4.6 × 250 mm) with an isocratic mobile phase of 20:79.9:0.1% CH3CN:H2O:triethylamine at 2 mL/min has been used, yielding radiochemical purity greater than 99%. drugbank.com Similarly, [124I]FIAU purification has been performed using an Alltech Absorbosil RP C18 (250×4.6 mm) column eluted with 10% ethanol in 50 mM NaH2PO4 (pH 5.3) at 1 mL/min, with simultaneous monitoring of absorbance at 254 nm and gamma radiation. metkinenchemistry.com

In addition to HPLC, radio Thin-Layer Chromatography (radio-TLC) is also employed for determining the radiochemical purity of this compound, for example, using silica (B1680970) gel strips with an ethyl acetate/ethanol solvent system.

Chromatographic peak purity assessments are crucial to detect coeluting impurities. Techniques like Photo Diode Array (PDA) detectors are used to compare spectra within a peak to confirm homogeneity. If coelution is suspected, orthogonal chromatographic conditions (e.g., different stationary phases or mobile phases) or other detection techniques can be employed to achieve better resolution and more accurate purity assessment.

Spectroscopic and Spectrometric Approaches for this compound Structural Confirmation

The definitive confirmation of the chemical structure of this compound, particularly its radiolabeled variants, relies on a suite of advanced spectroscopic and spectrometric techniques. These methods provide detailed insights into the molecular composition, connectivity, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H NMR) and carbon-13 (¹³C NMR), is a fundamental tool for elucidating the complete molecular structure of organic compounds, including complex nucleoside analogues like this compound. nih.govorgchemboulder.comucla.eduyoutube.comlibretexts.org While specific detailed NMR spectra for this compound itself are not extensively reported in general summaries, these techniques are routinely applied in the synthesis and characterization of such compounds to confirm the correct formation of the sugar moiety and the pyrimidine (B1678525) base, as well as their stereochemistry. nih.gov

Mass Spectrometry (MS) is another indispensable technique used to verify the molecular weight and elemental composition of this compound. researchgate.net By analyzing the mass-to-charge ratio of ionized molecules and their fragments, MS provides crucial information for confirming the identity of the synthesized compound and detecting potential impurities. researchgate.net

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present within the this compound molecule. orgchemboulder.comucla.eduresearchgate.net Specific absorption bands in the IR spectrum can confirm the presence of hydroxyl (-OH) groups, carbonyl (C=O) functionalities within the uracil base, and the C-F bond, all of which are integral to this compound's structure. ontosight.airesearchgate.net

Beyond structural confirmation, the purity of synthesized this compound, especially its radiolabeled forms, is critically assessed using chromatographic techniques. Analytical High-Performance Liquid Chromatography (HPLC) and radio-Thin Layer Chromatography (radio-TLC) are standard and highly effective methods for determining both the chemical and radiochemical purity of the product. snmjournals.orgsnmjournals.org For example, the radiochemical purity of [¹²⁴I]FIAU has been confirmed to be greater than 95% using radio-TLC and analytical HPLC, with chemical purity exceeding 98%. nih.govsnmjournals.org Similarly, [¹⁸F]FIAU has demonstrated radiochemical purities greater than 98% through HPLC analysis. snmjournals.org These rigorous analytical approaches ensure the integrity and quality of this compound for its intended research applications.

Radiochemical Yield Determination and Specific Activity Quantification for Labeled this compound

The production of radiolabeled this compound requires precise quantification of its radiochemical yield and specific activity to ensure its suitability for various applications, particularly in imaging. Radiochemical yield refers to the efficiency of the labeling reaction, indicating the percentage of the initial radioactivity successfully incorporated into the desired product. Specific activity, on the other hand, measures the concentration of radioactivity per unit mass of the compound, reflecting the molar activity of the radiotracer.

For [¹²⁴I]FIAU, a commonly used iodine-labeled variant, the average chemical yield of its synthesis has been reported at 54.6% ± 6.8%. nih.govsnmjournals.org This synthesis typically involves reacting a precursor, such as 2'-fluoro-2'-deoxy-1β-D-arabinofuranosyluracil (FAU), with carrier-free [¹²⁴I]NaI. nih.govsnmjournals.org The radiochemical purity of the synthesized [¹²⁴I]FIAU was consistently found to be greater than 95%, with chemical purity exceeding 98%. nih.govsnmjournals.org The theoretical specific activity for [¹²⁴I]FIAU was calculated to be 31.1 Ci/µmol. snmjournals.org

The synthesis of [¹⁸F]FIAU, which utilizes fluorine-18, has been optimized for automated production. This process has achieved uncorrected radiochemical yields ranging from 10% to 15% within a synthesis time of approximately 100 ± 3 minutes. snmjournals.org The radiochemical purity for [¹⁸F]FIAU produced through this method was reported to be greater than 98%, with specific activities ranging from 1000 to 2000 Ci/mmol at the end of synthesis (EOS). snmjournals.org Another study on [¹⁸F]FIAU ProTide reported radiochemical yields of 1-5% (decay-corrected) with high radiochemical purities of 98% and molar activities of 53 GBq/µmol. mdpi.com Furthermore, [¹⁴C]FIAU, another radiolabeled form, has been commercially available with a reported radiochemical purity of 99.9% and a specific activity of 55 mCi/mmol (2.035 GBq/mmol). nih.gov

These quantitative measures are crucial for the consistent and reliable production of high-quality radiolabeled this compound, enabling its effective use in diverse research and diagnostic applications.

Summary of Radiochemical Yield and Specific Activity for Labeled this compound

| Labeled Compound | Radiochemical Yield (Uncorrected) | Radiochemical Purity | Specific Activity / Molar Activity | Synthesis Time | Source |

| [¹²⁴I]FIAU | 54.6% ± 6.8% (Chemical Yield) | >95% | 31.1 Ci/µmol (Theoretical) | Not specified | nih.govsnmjournals.org |

| [¹⁸F]FIAU | 10-15% | >98% | 1000-2000 Ci/mmol (EOS) | 100 ± 3 min | snmjournals.org |

| [¹⁸F]FIAU ProTide | 1-5% (decay-corrected) | 98% | 53 GBq/µmol | 240 min | mdpi.com |

| [¹⁴C]FIAU | Not specified | 99.9% | 55 mCi/mmol (2.035 GBq/mmol) | Not specified | nih.gov |

Elucidation of C Fiau Mechanisms of Action at the Cellular and Molecular Level

Role of Thymidine (B127349) Kinase in C-FIAU Phosphorylation and Intracellular Trapping

Thymidine kinase (TK) enzymes play a crucial role in the initial phosphorylation of this compound, leading to its intracellular trapping. This phosphorylation is a key step in the compound's mechanism, as the phosphorylated forms are generally unable to cross the cell membrane, thus accumulating within the cell or microorganism expressing the active TK. citeab.com

Substrate Specificity of Bacterial Thymidine Kinases for this compound

Many pathogenic bacterial strains possess thymidine kinase enzymes that are capable of phosphorylating this compound. This phosphorylation mechanism in bacteria is similar to that observed with Herpes Simplex Virus type-1 (HSV-1) thymidine kinase, allowing for the subsequent trapping of the compound within the bacterial cells. citeab.com However, it is important to note that not all bacteria express a TK enzyme that can effectively utilize this compound as a substrate. For instance, Pseudomonas aeruginosa and Nocardia species are known to lack this specific kinase, which limits the uptake and retention of this compound in these organisms. citeab.com The ability of bacterial TK to phosphorylate this compound has been leveraged for imaging bacterial infections, where the accumulation of radiolabeled this compound correlates with bacterial load.

Interaction of Viral Thymidine Kinases (e.g., Herpes Simplex Virus Type 1 Thymidine Kinase) with this compound

This compound is a well-established substrate for various viral thymidine kinases, notably the Herpes Simplex Virus type-1 thymidine kinase (HSV-1 TK). When HSV-1 TK is present, it phosphorylates this compound to its monophosphate form, this compound monophosphate (this compound-MP). This initial phosphorylation step is critical because this compound-MP, being negatively charged, cannot readily diffuse back out of the cell, leading to its intracellular accumulation. The high affinity and selectivity of HSV-1 TK for this compound, compared to mammalian TKs, makes this compound a valuable probe for imaging HSV-1 TK gene expression in various research and diagnostic applications. Studies have shown a significant increase in this compound accumulation in cells expressing HSV-1 TK compared to control cells.

Table 1: Inhibition Constants (Ki) of this compound for Various Thymidine Kinases

| Enzyme Source | Ki (µM) | Citation |

| Herpes Simplex Virus Type 1 TK | 0.14 | |

| Herpes Simplex Virus Type 2 TK | 0.95 | |

| Green Monkey Vero Cell TK | 53 |

Activity of Mammalian Mitochondrial Thymidine Kinase on this compound

While this compound exhibits preferential phosphorylation by viral and bacterial TKs, it can also be phosphorylated by mammalian thymidine kinases, particularly the mitochondrial thymidine kinase (TK2). citeab.com Human mitochondrial TK2 (hTK2) efficiently phosphorylates this compound, with Vmax/Km ratios for this compound being approximately 30% of that for deoxythymidine. In contrast, human cytosolic thymidine kinase (TK1) phosphorylates this compound less efficiently, with Vmax/Km ratios around 2% of that for deoxythymidine. This activity of mammalian mitochondrial TK2 on this compound is considered a factor contributing to the non-specific uptake observed in certain normal tissues and has been implicated in the mitochondrial toxicity associated with this compound. citeab.com

Table 2: Relative Phosphorylation Efficiency (Vmax/Km Ratio) of this compound by Human Thymidine Kinases

| Enzyme Source | Substrate | Relative Vmax/Km (vs. Deoxythymidine) | Citation |

| Human Mitochondrial Thymidine Kinase (TK2) | This compound | ~30% | |

| Human Cytosolic Thymidine Kinase (TK1) | This compound | ~2% |

Intracellular Processing and Anabolic Pathways of this compound

Following the initial phosphorylation by a relevant thymidine kinase, this compound undergoes further intracellular processing through anabolic pathways, leading to the formation of higher-order phosphate (B84403) metabolites.

Formation of this compound Monophosphate, Diphosphate (B83284), and Triphosphate Metabolites

Once this compound is phosphorylated to this compound monophosphate (this compound-MP) by thymidine kinase, this monophosphate derivative serves as a substrate for subsequent phosphorylation steps within the cell. This compound-MP is then further phosphorylated to this compound diphosphate (this compound-DP) and subsequently to this compound triphosphate (this compound-TP). These sequential phosphorylation events are crucial for the compound's activity and cellular retention.

Cellular Kinase-Mediated Phosphorylation of this compound Derivatives

The conversion of this compound-MP to its diphosphate and triphosphate forms is mediated by endogenous cellular kinases. Specifically, cellular nucleoside monophosphate kinases (such as uridine/cytidine monophosphate kinase) phosphorylate this compound-MP to this compound-DP, and subsequently, nucleoside diphosphate kinases facilitate the conversion of this compound-DP to this compound-TP. The formation of this compound-TP is particularly significant as this is the form that can be incorporated into DNA during replication, leading to impaired DNA synthesis and contributing to its biological effects. wikipedia.org

Interaction of this compound Metabolites with Nucleic Acid Synthesis Machinery

The cellular and molecular effects of this compound are mediated by its metabolites, which are phosphorylated forms of the parent compound. These metabolites, particularly the triphosphate form, interact with DNA polymerases and are incorporated into both nuclear and mitochondrial DNA, leading to significant cellular dysfunction. nih.govjci.org

Inhibition of DNA Polymerases by this compound Triphosphate

Fialuridine (B1672660) (this compound) must undergo intracellular phosphorylation to its 5'-triphosphate derivative, Fialuridine triphosphate (FIAUTP), to exert its inhibitory effects on DNA synthesis. snmjournals.orgnih.govgoogle.com FIAUTP acts as a competitive inhibitor of natural deoxythymidine triphosphate (dTTP) for various DNA polymerases. nih.govnih.govpnas.org

Among mammalian DNA polymerases, DNA polymerase gamma (DNA pol-γ), the primary enzyme responsible for mitochondrial DNA replication, is particularly sensitive to inhibition by FIAUTP. snmjournals.orgnih.govnih.govpnas.orgsimulations-plus.comacs.orgasm.orgasm.orgpnas.org Studies have shown that FIAUTP competitively inhibits dTMP incorporation by DNA pol-γ with a low inhibition constant (Ki). For instance, the Ki for FIAUTP against DNA pol-γ has been reported as 0.015 µM. nih.govpnas.org Other metabolites, such as 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil triphosphate (FMAUTP) and 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil triphosphate (FAUTP), also exhibit competitive inhibition, albeit with varying affinities. nih.govpnas.org

All five purified mammalian DNA polymerases (alpha, beta, gamma, delta, and epsilon) are capable of incorporating Fialuridine monophosphate (FIAUMP) into the nascent DNA chain during in vitro DNA synthesis. nih.gov However, DNA pol-γ efficiently generates oligonucleotide products when FIAUTP is substituted for dTTP, similar to those produced with normal deoxynucleotide triphosphates (dNTPs). In contrast, the nuclear DNA polymerases (alpha, beta, delta, and epsilon) produce significantly shorter oligonucleotide products in the presence of FIAUTP compared to dTTP. nih.gov

A critical aspect of FIAU's mechanism is the presence of a 3'-hydroxyl group on its arabinofuranosyl sugar moiety. Unlike some other nucleoside analogs that act as absolute chain terminators, FIAU's 3'-OH group allows for subsequent elongation of the DNA strand after its incorporation. acs.orgasm.orgjwatch.org This internal incorporation, particularly at sites of multiple adjacent analog incorporation, can lead to faulty mitochondrial protein synthesis and functional damage to mtDNA, rather than immediate chain termination. nih.govpnas.orgacs.orgasm.orgjwatch.org

Table 1: Competitive Inhibition Constants (Ki) of this compound Metabolites for DNA Polymerase Gamma

| Metabolite (Triphosphate form) | Ki (µM) |

| FIAUTP | 0.015 nih.govpnas.org |

| FMAUTP | 0.03 nih.govpnas.org |

| FAUTP | 1.0 nih.govpnas.org |

Mechanisms of this compound and Metabolite Incorporation into Cellular DNA (Nuclear and Mitochondrial)

This compound and its active metabolites, such as FIAUTP and FMAUTP, are incorporated into both nuclear DNA (nDNA) and mitochondrial DNA (mtDNA). jci.orgoup.comnih.govsnmjournals.orgnih.gov The incorporation into mtDNA is a key aspect of FIAU's mechanism, contributing significantly to its observed mitochondrial toxicity. snmjournals.orgnih.govpnas.orgjci.orgsimulations-plus.comacs.orgasm.orgjwatch.orgnih.gov

While this compound incorporates into both cellular DNA compartments, some studies suggest that its metabolites incorporate at a higher rate into mtDNA relative to nDNA, a factor contributing to the observed mitochondrial dysfunction. jci.org For instance, in human hepatoblastoma cells, FIAU has been detected in both nuclear and mitochondrial DNA. nih.gov The time-dependent accumulation of FIAU into mtDNA aligns with the delayed onset of liver toxicity observed in clinical settings. nih.gov

The incorporation of FIAU into DNA can lead to localized changes in DNA topography, potentially disrupting protein-DNA interactions. oup.com Furthermore, the internal incorporation of FIAU, facilitated by its 3'-hydroxyl group, can result in the accumulation of mutations within the mitochondrial genome. acs.org Specifically, the incorporation of multiple adjacent FIAU analogs, particularly at positions of consecutive adenosines, has been shown to dramatically impair chain elongation by DNA pol-γ. nih.govpnas.org

Even in the absence of a substantial decrease in total mtDNA content, the incorporation of FIAU and its metabolites into mtDNA can lead to marked mitochondrial dysfunction. jci.orgasm.org This dysfunction is evidenced by disturbances in cellular energy metabolism, such as an increase in lactic acid production, and observable morphological changes in mitochondria, including swelling, loss of internal cristae, and dissolution of the internal matrix. jci.orgnih.gov

Table 2: this compound and Metabolite Incorporation into Cellular DNA (Example Data)

| Compound | DNA Type | Incorporation Level (Residues per Thymidine) at 10 nM this compound | Incorporation Level (Residues per Thymidine) at 50 nM this compound |

| This compound | Nuclear DNA | 1 per 63 nih.gov | 1 per 39 nih.gov |

| This compound | Mitochondrial DNA | 1 per 2139 nih.gov | 1 per 1696 nih.gov |

Note: While specific quantitative data on relative incorporation rates can vary between studies and experimental conditions, the functional impact of this compound incorporation into mitochondrial DNA is consistently linked to mitochondrial dysfunction and associated toxicity. jci.orgacs.orgasm.orgjwatch.orgnih.gov

Cellular and Subcellular Metabolism of C Fiau

Subcellular Localization and Compartmentalization of FIAU and its Metabolites

The subcellular distribution of FIAU and its metabolites is crucial for understanding its cellular effects. Research indicates that FIAU and its metabolite FMAU are incorporated into both nuclear and mitochondrial DNA (mtDNA) within HepG2 cells cdutcm.edu.cn. A notable finding is the significantly higher rate of incorporation of both compounds into mtDNA compared to nuclear DNA cdutcm.edu.cn. This preferential incorporation into mitochondrial DNA is a key aspect of FIAU's cellular impact.

The integration of FIAU into mitochondrial DNA, particularly via its 3'-hydroxyl moiety, is suspected to cause mitochondrial damage and subsequently impair DNA synthesis. Further mechanistic studies have shown that FIAU triphosphate and its metabolites can inhibit DNA polymerase γ, an enzyme critical for mtDNA replication, leading to decreased mitochondrial DNA levels and structural abnormalities within mitochondria.

Metabolic Fate and Biotransformation of FIAU within Cellular Environments

Biotransformation is a fundamental biochemical process by which the body converts substances into different chemical forms, primarily occurring in the liver, but also involving the kidneys and intestines. For FIAU, its N-glycosyl sugar linkage is metabolically stable nih.gov. Consequently, the major routes of metabolism for FIAU and related compounds involve deiodination and deamination of the pyrimidine (B1678525) moiety.

A significant biotransformation pathway involves the deamination of related compounds. For instance, fiacitabine (B1672659) (FIAC) undergoes deamination to form FIAU. In vivo, this conversion is likely facilitated by a pyrimidine nucleoside deaminase. Following intravenous administration of FIAC in humans, only approximately 12% of the compound is excreted unchanged in the urine, while a substantial 45% is excreted as FIAU.

Metabolic studies conducted in Herpes Simplex Virus type 1 (HSV-1) infected Vero cells demonstrated that all [14C]FIAC in the cell culture medium was metabolized to [14C]FIAU. In contrast, no [14C]FIAU was detected in the medium of mock-infected cells. Furthermore, in the DNA isolated from HSV-1 infected Vero cells, only FIAU, the deamination product of FIAC, was identified.

The metabolic profiling of FIAU and its precursors reveals a range of derivatives produced through various enzymatic and chemical reactions, including deamination, deiodination, and methylation. Common metabolites identified in plasma and urine include FIAU itself, 2'-fluoro-arabinosylcytosine (FAC), and glucuronide conjugates of FIAC, FIAU, FAU, and FAC. Small quantities of FAU (1-2'-deoxy-2'-fluoro-1-β-D-arabinofuranosyl-5-uracil), FAC, and 2'-fluoro-5-methylarabinosyluracil (FMAU) have also been detected in urine alongside FIAU, with their exact proportions varying depending on the species.

Further investigations into the intracellular metabolic profile of FIAU in HSV-1 infected cells, specifically using HPLC analysis of HClO4 extracts, revealed the presence of various phosphorylated derivatives of FIAU. The distribution of these phosphorylated forms was found to be 10% FIAU, 76% FIAU monophosphate, 9% FIAU diphosphate (B83284), and 5% FIAU triphosphate. Both FIAU and FMAU have been shown to inhibit cell growth and undergo effective phosphorylation in HepG2 cells cdutcm.edu.cn.

Table 2: Intracellular Phosphorylated Metabolites of FIAU in HSV-1 Infected Cells

| Metabolite Form | Percentage | Reference |

| FIAU | 10% | |

| FIAU Monophosphate | 76% | |

| FIAU Diphosphate | 9% | |

| FIAU Triphosphate | 5% |

The metabolic impact of FIAU extends to cellular energy metabolism, particularly affecting mitochondrial function and leading to increased lactic acid production. A significant increase in lactic acid production in the medium of HepG2 cells incubated with FIAU or FMAU is consistent with mitochondrial dysfunction cdutcm.edu.cn. Clinically, lactic acidosis has been observed as an early indicator of metabolic disturbance, aligning with electron transport chain dysfunction.

The incorporation of FIAU into mitochondrial DNA is believed to be a key factor in its impact on cellular energy. This incorporation can lead to impaired DNA synthesis and subsequent mitochondrial damage. The disruption of mitochondrial function by FIAU and FMAU is evidenced by a disturbance in cellular energy metabolism cdutcm.edu.cn. In differentiated HepaRG cells, FIAU has been shown to induce a concentration- and time-dependent decrease in cellular ATP content. This suggests that the inhibition of mitochondrial replication by FIAU can lead to decreased oxidative phosphorylation, resulting in a reduction in both mitochondrial respiration and the activity of mitochondrial respiratory complexes.

Molecular Interactions and Binding Dynamics of C Fiau

Structural Basis of C-FIAU Interaction with Thymidine (B127349) Kinase Active Sites

This compound (Fialuridine) is recognized and efficiently phosphorylated by mitochondrial thymidine kinase 2 (TK2) asm.orgasm.orgresearchgate.netsnmjournals.org. TK2, a crucial enzyme in the salvage pathway of pyrimidine (B1678525) deoxynucleosides, phosphorylates natural substrates like thymidine (dThd) and deoxycytidine (dCyd), as well as various antiviral pyrimidine nucleoside analogues, including this compound asm.orgresearchgate.netsnmjournals.org. The phosphorylation of this compound by human TK2 has been identified as a factor contributing to mitochondrial toxicity snmjournals.org. Studies have shown that this compound inhibits thymidine kinases from herpes simplex virus types 1 and 2, demonstrating inhibition constants (K_i) of 0.14 µM and 0.95 µM, respectively caymanchem.com. In contrast, its inhibition of green monkey Vero cell thymidine kinase is less potent, with a K_i of 53 µM caymanchem.com. These kinetic differences highlight the varied structural interactions of this compound with different thymidine kinase enzymes.

Competitive Inhibition Dynamics of this compound with Endogenous Nucleosides (e.g., Thymidine, Deoxycytidine)

This compound acts as a competitive inhibitor of thymidine kinase 2 (TK2) activity against endogenous nucleosides such as thymidine (dThd) and deoxycytidine (dCyd) asm.org. This competitive dynamic is critical as it can influence the cellular nucleotide pools. For instance, the reduced cellular uptake of certain radiolabeled probes, including [124I]FIAU, can be attributed to competition with naturally occurring serum nucleosides nih.gov.

Detailed research findings illustrate the competitive inhibition dynamics of this compound:

| Inhibitor | Enzyme | Substrate | Inhibition Type | K_i (µM) | Reference |

| This compound | HSV-1 TK | (unspecified) | Inhibition | 0.14 | caymanchem.com |

| This compound | HSV-2 TK | (unspecified) | Inhibition | 0.95 | caymanchem.com |

| This compound | Green monkey Vero cell TK | (unspecified) | Inhibition | 53 | caymanchem.com |

| This compound | TK2 | Thymidine | Competitive | 43 | asm.org |

| This compound | TK2 | Deoxycytidine | Inhibition | 141 | asm.org |

While this compound strongly inhibits the phosphorylation of dThd by TK2, its effect on dCyd phosphorylation is less pronounced, with some thymidine analogues even stimulating dCyd phosphorylation asm.org. The design of modified TK2 enzymes, such as the TK2-N93D/L109F mutant, aims to reduce activity towards endogenous nucleosides like d-thymidine and d-deoxycytidine to minimize competitive interactions and mitigate potential genotoxic perturbations of nucleotide pools nih.gov.

Computational Modeling and Simulation of this compound-Protein Interactions

Computational methods are increasingly vital in understanding and predicting molecular interactions, offering valuable insights into chemical systems in a virtual environment nih.gov. These techniques complement experimental analyses by providing detailed information on binding modes, interaction energies, and dynamic behavior of molecular complexes nih.govpensoft.netmdpi.comfrontiersin.orgscielo.sa.cr.

Molecular Docking and Dynamics Simulations of this compound Binding

Molecular docking is an in silico method employed to predict the binding modes of small compounds, such as this compound, with a receptor and to estimate their molecular interactions nih.gov. It also allows for ranking compounds based on specific scoring functions nih.gov. However, docking protocols often involve approximations and may lack full receptor flexibility nih.gov.

To overcome these limitations and gain a more accurate understanding of this compound's interactions, molecular dynamics (MD) simulations are utilized nih.gov. MD simulations can be applied both before and after docking. Pre-docking MD can generate a range of protein conformations for more comprehensive docking studies, while post-docking MD can refine the structures of ligand-protein complexes, calculate more precise interaction energies, and elucidate the ligand binding mechanism nih.gov. This integrated approach is crucial for improving the drug discovery process by providing a dynamic view of molecular recognition nih.gov.

Application of Artificial Intelligence in Predicting this compound Molecular Interactions

In the context of compounds like this compound, AI can be applied to:

Predict novel ligand-protein interactions: Using techniques such as graph neural networks, AI can identify new disease-relevant drug-target interactions frontiersin.org.

Simulate molecular behavior: AI algorithms can simulate molecular interactions, significantly reducing the time and resources required compared to traditional physics-based methods ufl.edu.

Support network topology prediction: AI can aid in validating and predicting the topology of gene networks based on desired biological functions frontiersin.org.

Enhance in silico predictions: AI can contribute to predicting clinical efficacy and toxicity in silico, offering a cost-effective solution in early drug discovery phases frontiersin.org. For instance, machine learning methods like MMI-Pred have demonstrated high accuracy in predicting intermolecular associations by integrating network behavior and attribute features of biomolecules nih.gov.

Investigation of this compound Triphosphate Interaction with Mitochondrial DNA Polymerase Gamma

The triphosphate form of this compound, known as Fialuridine (B1672660) triphosphate (FIALTP), exhibits a significant interaction with mitochondrial DNA polymerase gamma (DNA pol-gamma) nih.govnih.govacs.org. DNA pol-gamma is the sole polymerase responsible for the replication and repair of the mitochondrial genome acs.org.

FIALTP is a potent competitive inhibitor of DNA pol-gamma nih.govnih.govacs.org. It competitively inhibits the incorporation of dTMP by DNA pol-gamma, with a reported inhibition constant (K_i) of 0.015 µM nih.gov. The affinity of FIALTP for DNA pol-gamma is comparable to that of dideoxycytidine triphosphate (ddCTP), another nucleoside analogue known for its mitochondrial effects asm.org.

Furthermore, the monophosphate form of this compound (FIAUMP) can be incorporated into mitochondrial DNA (mtDNA) nih.govnih.govacs.orgwikipedia.org. The incorporation of this compound into mtDNA, specifically via its 3'-hydroxyl moiety, is suspected to lead to mitochondrial damage and impaired DNA synthesis wikipedia.org. While FIALTP is a substrate and potent inhibitor of Pol γ, some studies indicate that this compound treatment was not consistently associated with a substantial decrease in mtDNA levels nih.govacs.org. This suggests a unique mechanism of toxicity, potentially involving the accumulation of mutations due to mispairing with stably incorporated this compound, rather than solely through mtDNA depletion nih.govacs.org. Early research highlighted the susceptibility of Pol γ to inhibition by triphosphate forms of nucleoside analogues, such as ddC, which were linked to mitochondrial side effects nih.gov.

Preclinical Models and Methodologies for C Fiau Mechanistic Research

In Vitro Cellular Models for C-FIAU Pharmacodynamics and Metabolism Studies

In vitro cellular models provide controlled environments to study the cellular uptake, phosphorylation, and metabolic pathways of this compound, offering insights into its fundamental interactions at a molecular level.

Bacterial culture systems have been instrumental in assessing the specificity of this compound as a substrate for bacterial thymidine (B127349) kinase (TK) enzymes. Studies utilizing radiolabeled this compound, such as 14this compound and 125I-FIAU, have demonstrated varying levels of uptake across different bacterial strains. For instance, Pseudomonas aeruginosa showed no uptake of 14this compound, which is attributed to its apparent lack of the TK enzyme nih.govcapes.gov.br. In contrast, other clinical bacterial isolates exhibited different levels of 14this compound uptake nih.govcapes.gov.br. Research involving Escherichia coli (E. coli) strains, including TK-positive (E. coli RS218) and TK-negative (E. coli KY895) variants, has further confirmed the TK-dependent uptake of 125I-FIAU. E. coli RS218 demonstrated significant and time-dependent accumulation of 125I-FIAU, whereas E. coli KY895 showed minimal uptake, highlighting the role of bacterial TK in this compound phosphorylation and subsequent cellular retention e-century.us. This selective uptake mechanism forms the basis for using radiolabeled this compound in imaging bacterial infections. researchgate.net

Table 1: Representative this compound Uptake in Bacterial Culture Systems

| Bacterial Strain | Thymidine Kinase (TK) Status | This compound Uptake Observation | Reference |

| Pseudomonas aeruginosa | TK-negative | No uptake of 14this compound | nih.govcapes.gov.br |

| E. coli RS218 | TK-positive | Significant, time-dependent 125I-FIAU accumulation | e-century.us |

| E. coli KY895 | TK-negative | Minimal 125I-FIAU uptake | e-century.us |

| Other Clinical Isolates | Varied | Different levels of 14this compound uptake | nih.govcapes.gov.br |

Eukaryotic cell lines are widely employed to investigate this compound's mechanistic interactions, particularly its phosphorylation by viral and mammalian TKs and its impact on cellular processes.

RG2 and MH3924A Cell Lines: Rat glioma cell lines, such as RG2 and RG2TK1 (RG2 cells transduced to express Herpes Simplex Virus type 1 thymidine kinase, HSV1-TK), have been used to study 14this compound accumulation. RG2TK1 cells showed a significantly enhanced uptake of 14this compound compared to wild-type RG2 cells, demonstrating the preferential phosphorylation of this compound by HSV1-TK researchgate.netspandidos-publications.com. Similarly, MH3924A (rat Morris hepatoma cells) and MH3924A-stb-tk+ (HSV-TK expressing) cells were utilized to assess 14this compound retention. The HSV-TK expressing cells exhibited a substantially higher retention of 14this compound compared to control cells, with a selectivity index of 25.5 nih.gov. This selectivity is crucial for applications in reporter gene imaging, where this compound can serve as a probe to detect HSV1-TK expression in tumors or other cells nih.govnih.gov.

HepG2 Cell Line: HepG2, a human hepatoma cell line, is a common model for liver metabolism and toxicity studies researchgate.netnih.gov. While HepG2 cells are used to study drug metabolism and toxicity, direct evidence of this compound mechanistic investigations in HepG2 cells specifically for its pharmacodynamics or metabolism, beyond general toxicity assessments, is less prominent in the provided search results mdpi.comnih.govscispace.com. However, it is noted that HepG2 cells, being rapidly dividing, have practical constraints for long-term this compound exposure studies, with effects typically examined up to 3 days mdpi.com.

Table 2: this compound Uptake and Selectivity in Eukaryotic Cell Lines

| Cell Line (Type) | This compound Form | Selectivity Index (TK+ vs. Control) | Observation | Reference |

| MH3924A (Control) | 14this compound | - | 0.285% incubated dose/10^5 cells | nih.gov |

| MH3924A-stb-tk+ (HSV-TK expressing) | 14this compound | 25.5 | 7.261% incubated dose/10^5 cells | nih.gov |

| RG2TK1 (HSV-TK expressing) vs. RG2 (Wild-type) | 14this compound | Consistently higher uptake ratio | Enhanced accumulation in TK-expressing cells | researchgate.netspandidos-publications.com |

Micro-patterned hepatocyte co-culture systems, such as HepatoPac®, represent advanced in vitro models that better mimic the in vivo liver environment by maintaining enhanced liver-specific functions and cellular interactions over extended periods veritastk.co.jpveritastk.co.jp. These systems have been particularly valuable in investigating the human-specific hepatotoxicity of this compound. Studies using micropatterned human primary hepatocyte co-cultures have shown that this compound induces a concentration-dependent decrease in ATP content and viability in human hepatocytes nih.govresearchgate.net. Crucially, these models revealed that this compound was significantly more toxic to human hepatocytes (IC50: ~5 µM) compared to rat hepatocytes (IC50 > 100 µM), and dog HepatoPac™ cultures showed sensitivity at concentrations ≥ 11.1 µM, while monkey HepatoPac™ showed no significant toxicity nih.gov. This species-specific toxicity observed in vitro aligns with the tragic clinical outcomes of this compound, where severe hepatotoxicity was not predicted by conventional preclinical animal studies nih.govresearchgate.netnih.gov. These models also allow for the assessment of interactions between inflammation and drug toxicity, as demonstrated by the use of HepatoPac™ co-cultures supplemented with Kupffer macrophages to study drug-induced liver injury nih.gov.

Table 3: this compound Toxicity in Micropatterned Hepatocyte Co-culture Systems

| Model Type (Species) | This compound Effect on ATP/Viability | IC50 (µM) | Reference |

| Human HepatoPac™ | Concentration-dependent decrease | ~5 | nih.govnih.gov |

| Rat HepatoPac™ | No significant toxicity | >100 | nih.govnih.gov |

| Dog HepatoPac™ | Sensitivity observed | ≥11.1 | nih.gov |

| Monkey HepatoPac™ | No significant toxicity | - | nih.gov |

Ex Vivo and In Vivo Animal Models for this compound Mechanistic Elucidation

Animal models are indispensable for studying the complex biodistribution, accumulation, and systemic effects of this compound, providing a more holistic understanding that cannot be fully replicated in vitro.

Rodent models, primarily mice and rats, have been extensively used to study the in vivo biodistribution and accumulation of radiolabeled this compound.

Mice: Mice have been utilized in various contexts, including tumor imaging and bacterial infection models.

Tumor Imaging: In mice bearing HSV-TK expressing tumors (e.g., MH3924A-stb-tk+ xenografts), 18F-FIAU showed significantly higher uptake compared to control tumors (MH3924A). Mean Standardized Uptake Values (SUVs) for MH3924A-stb-tk+ tumors were 2.07±0.40 at 60 min and 6.15±1.58 at 150 min, while control tumors showed much lower values (0.19±0.07 at 60 min and 0.47±0.06 at 150 min) nih.gov. This continuous accumulation of 18F-FIAU in HSV-TK expressing tumors highlights its utility as a reporter probe for gene expression nih.gov.

Bacterial Infection Imaging: 125I-FIAU has been used to image and quantify bacterial load in preclinical models of lung infection in mice. Ex vivo biodistribution studies at 24 hours post-intranasal administration of bacteria showed 125I-FIAU lung uptake values of 7.14 ± 1.09 %ID/g in infected lungs, significantly higher than in normal controls (1.26 ± 0.20 %ID/g) or lung inflammation (1.69 ± 0.32 %ID/g) e-century.usresearchgate.netnih.gov. The tracer was specific for bacterial infection rather than sterile inflammation researchgate.netnih.gov. In Salmonella typhimurium infected mice, the relative activity ratio of the infected region to the uninfected region was 2.98 at 4 hours after 125I-FIAU injection spandidos-publications.com.

Humanized Liver Models: Chimeric TK-NOG humanized liver mice have been employed to investigate this compound-induced hepatotoxicity. These models demonstrated human-specific liver toxicity, with this compound causing more pronounced reductions in mitochondrial to nuclear DNA (mtDNA/nucDNA) ratios in human hepatocytes compared to mouse hepatocytes researchgate.netnih.gov.

Rats: Rat models, particularly those with F98 glioma transfected with HSV1-tk reporter genes, have been used to monitor tumor progression and 131I-FIAU uptake. The uptake of 131I-FIAU in F98/tk-luc cells was significantly enhanced compared to F98 cells spandidos-publications.comnih.gov.

Table 4: this compound Biodistribution and Accumulation in Rodent Models

| Model (Species) | This compound Form | Tissue/Condition | Uptake/Ratio | Time Point | Reference |

| MH3924A-stb-tk+ Tumor (Mouse) | 18F-FIAU | SUV | 2.07±0.40 | 60 min | nih.gov |

| MH3924A-stb-tk+ Tumor (Mouse) | 18F-FIAU | SUV | 6.15±1.58 | 150 min | nih.gov |

| MH3924A Tumor (Control, Mouse) | 18F-FIAU | SUV | 0.19±0.07 | 60 min | nih.gov |

| MH3924A Tumor (Control, Mouse) | 18F-FIAU | SUV | 0.47±0.06 | 150 min | nih.gov |

| Lung Infection (Mouse) | 125I-FIAU | %ID/g | 7.14 ± 1.09 | 24 h | e-century.usresearchgate.netnih.gov |

| Normal Lung (Mouse) | 125I-FIAU | %ID/g | 1.26 ± 0.20 | 24 h | e-century.usresearchgate.netnih.gov |

| Lung Inflammation (Mouse) | 125I-FIAU | %ID/g | 1.69 ± 0.32 | 24 h | e-century.usresearchgate.netnih.gov |

| Infected Site (Salmonella typhimurium, Mouse) | 125I-FIAU | Relative Activity Ratio (infected/uninfected) | 2.98 | 4 h | spandidos-publications.com |

| F98/tk-luc cells (Rat) | 131I-FIAU | Enhanced uptake vs. F98 cells | Significantly enhanced | - | spandidos-publications.comnih.gov |

Specialized mammalian models offer unique physiological and pathological similarities to human conditions, making them valuable for specific research questions.

Woodchuck Model: The woodchuck hepatitis virus (WHV) model is a well-established and highly relevant animal model for studying hepatitis B virus (HBV) infection and for the preclinical evaluation of antiviral drugs oup.comnih.gov. This compound (Fialuridine) was extensively studied in chronic WHV carrier woodchucks to assess its antiviral activity and toxicity. In these studies, FIAU demonstrated significant antiviral activity against WHV DNA, leading to a two to three log reduction in serum WHV-DNA concentration after 4 weeks of oral treatment at 1.5 mg/kg/day, and undetectable levels by 12 weeks capes.gov.brwordpress.com. However, prolonged treatment with this compound in woodchucks resulted in a delayed and severe hepatotoxicity, characterized by anorexia, weight loss, muscle wasting, lethargy, hepatic insufficiency, lactic acidosis, and hepatic steatosis capes.gov.brwordpress.commedchemexpress.com. This syndrome of delayed toxicity in woodchucks strikingly mirrored the severe and often fatal hepatotoxicity observed in human clinical trials, making the woodchuck model highly predictive for this compound's human-like liver toxicity and valuable for future investigations into the molecular mechanisms of nucleoside analog toxicity capes.gov.broup.commedchemexpress.com.

Cat Models: While this compound (Fialuridine) is known to inhibit Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2) everycat.org, direct mechanistic research on this compound in cat models for feline viral infections was not found in the provided search results. However, feline herpesvirus type 1 (FHV-1) is a significant pathogen in cats, and antiviral drugs developed for human herpesviruses are often explored for veterinary use nih.gov. The efficacy and safety of such drugs in cats are not always directly transferable from human or other animal studies, emphasizing the need for specific feline models if this compound were to be considered for these applications nih.gov.

Genetically Modified Reporter Animal Models (e.g., HSV1-tk, Humanized Liver Mice) in this compound Applications

This compound plays a critical role in preclinical research utilizing genetically modified reporter animal models, enabling the non-invasive visualization of biological processes and the assessment of human-specific drug responses.

Herpes Simplex Virus Type 1 Thymidine Kinase (HSV1-tk) Reporter Models this compound, often in its radioiodinated forms such as 125I-FIAU or 124I-FIAU, and also 18F-FIAU, serves as a key tracer for imaging cells that have been genetically modified to express the Herpes Simplex Virus Type 1 thymidine kinase (HSV1-tk) reporter gene. nih.govnih.govsnmjournals.orgsnmjournals.org The HSV1-tk enzyme is capable of phosphorylating a broad spectrum of nucleoside analogs, including pyrimidine-based compounds like FIAU. nih.gov This phosphorylation is crucial because this compound, a lipophilic tracer, can readily diffuse into cells. Once inside, if HSV1-tk is present and active, this compound is phosphorylated and subsequently becomes trapped within the cell, as its phosphorylated form is unable to traverse the plasma membrane. nih.gov This mechanism underpins the utility of this compound for non-invasive and repetitive monitoring of transgene expression in living animal models. cambridge.org HSV1-tk has been widely employed as a reporter gene for imaging gene expression and tracking the migration of cells engineered to express HSV1-tk in various experimental settings. nih.govbmj.com Preclinical studies have successfully demonstrated the feasibility of using radioiodinated FIAU to monitor cancer gene therapy in animal models harboring HSV1-tk-expressing tumors. snmjournals.org

Humanized Liver Mice Models Humanized liver mice models are indispensable for the preclinical evaluation of drug candidates, particularly for their ability to predict human-specific drug-induced toxicities. This compound stands out as a significant example in this context. Studies involving humanized liver mice, such as TK-NOG mice with humanized livers, have successfully identified liver toxicity caused by FIAU, which was not detected in conventional preclinical animal models, including mice, rats, dogs, and primates. transcurebioservices.comnih.govenvigo.comstanford.edu This toxicity, which manifested as acute liver failure in human clinical trial participants, was accurately recapitulated in the humanized mouse models. transcurebioservices.comnih.govenvigo.comstanford.edu In these chimeric models, the human hepatocytes integrated into the mouse liver exhibit metabolic profiles and biological activities that closely mimic those of human livers, enabling the detection of human-specific adverse drug effects. transcurebioservices.comstanford.edunih.gov The observed FIAU-induced liver toxicity in chimeric mice, including clinical signs, laboratory abnormalities, and histological changes, closely mirrored those seen in human patients, with the toxicity specifically localized to the human hepatocytes. transcurebioservices.comnih.gov This underscores the profound value of humanized liver mice in identifying drugs that cause species-specific hepatotoxicity, thereby enhancing the safety of candidate medications before their introduction into human trials. transcurebioservices.comnih.govenvigo.comstanford.edu

Advanced Imaging Modalities in Preclinical this compound Research

This compound is integral to several advanced imaging modalities used in preclinical research, allowing for the visualization and quantification of biological processes at a molecular level.

Positron Emission Tomography (PET) Imaging with Labeled this compound

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes this compound labeled with positron-emitting isotopes, such as 18F and 124I. nih.govsnmjournals.orgnih.govnih.gov This labeling enables the non-invasive detection and monitoring of bacterial infections and gene expression in living subjects. snmjournals.orgnih.govnih.gov

In the context of bacterial imaging, radiolabeled FIAU acts as a substrate for the thymidine kinase (TK) enzyme found in most bacterial species. Upon entering a bacterial cell, FIAU undergoes phosphorylation by the bacterial TK, leading to its intracellular trapping. nih.govresearchgate.net This mechanism allows for the specific visualization of viable bacteria. Preclinical investigations, including studies using 124I-FIAU PET/CT, have successfully demonstrated the detection of musculoskeletal infections in animal models. nih.govnih.gov However, it is important to note that not all pathogenic bacteria possess the TK enzyme (e.g., Pseudomonas aeruginosa), which can limit the applicability of FIAU-based imaging in certain bacterial infections. nih.govresearchgate.netresearchgate.net

For reporter gene imaging, 18F-FIAU and 124I-FIAU have been effectively utilized to image the expression of the HSV1-tk reporter gene. nih.govsnmjournals.org PET imaging provides a non-invasive means to assess the magnitude and biodistribution of transgene expression, as well as to monitor therapeutic responses in gene therapy applications. nih.govsnmjournals.orgsnmjournals.org

Scintigraphic Techniques for this compound Detection in Biological Systems

Scintigraphic techniques, including Single Photon Emission Computed Tomography (SPECT), employ radioiodinated forms of this compound, such as 125I-FIAU and 123I-FIAU, for detection within biological systems. snmjournals.orgresearchgate.netnih.gov

125I-FIAU has been instrumental in preclinical models of lung infection for the quantification of bacterial load. nih.govresearchgate.netnih.gov Studies employing SPECT-CT have demonstrated the specificity of 125I-FIAU for bacterial infection over sterile inflammation. These studies reported a correlation between the uptake values of 125I-FIAU in the lungs and the bacterial burden. researchgate.netnih.gov

The following table summarizes the 125I-FIAU lung uptake values observed in a preclinical model of lung infection:

| Condition | 125I-FIAU Lung Uptake (%ID/g) |

| Normal Controls | 1.26 ± 0.20 |

| Lung Inflammation | 1.69 ± 0.32 |

| Lung Infection | 7.14 ± 1.09 |

| Data based on ex vivo biodistribution studies at 24 hours post-administration. researchgate.netnih.gov |

Furthermore, 123I-FIAU gamma-camera imaging has proven to be a reliable method for determining the location and magnitude of HSV1-tk expression in gene-targeted tumors. This technique also aids in predicting the sensitivity of transfected tumor tissue to specific therapies. snmjournals.org

Mechanisms of Cellular Non Uptake and Resistance to C Fiau

Molecular Basis of Intrinsic Resistance to C-FIAU Uptake

Intrinsic resistance refers to the inherent inability of certain organisms or cells to be affected by this compound, often due to fundamental biological differences.

A primary mechanism of intrinsic resistance to this compound is the absence or deficiency of the specific enzyme required for its initial phosphorylation and activation. This compound functions as a substrate for thymidine (B127349) kinase (TK) enzymes, particularly those found in viruses and certain bacteria. Once phosphorylated, this compound becomes trapped within the cell and can then exert its effects, for instance, by inhibiting DNA replication nih.govahajournals.org.

A notable example of this intrinsic resistance is observed in Pseudomonas aeruginosa. Studies have demonstrated that P. aeruginosa exhibits a lack or deficiency of the TK enzyme nih.govresearchgate.netosti.gov. Consequently, unlike other bacterial strains, the growth of P. aeruginosa is not halted by this compound, and it shows negligible uptake of radiolabeled this compound nih.govresearchgate.netosti.gov. This inherent enzymatic deficiency renders this compound ineffective against P. aeruginosa, highlighting a critical limitation for its application in detecting or treating infections caused by this bacterium nih.govresearchgate.netosti.gov.

The differential uptake of this compound across various bacterial strains underscores the importance of TK presence for its cellular retention and activity.

| Bacterial Strain | This compound Growth Inhibition | 14this compound Uptake | Thymidine Kinase (TK) Presence |

| Pseudomonas aeruginosa | No | None | Apparent Lack/Deficiency |

| Staphylococcus aureus | Yes | Detected | Present |

| Burkholderia cepacia | Yes | Detected | Present |

| Serratia marcescens | Yes | Detected | Present |

| Escherichia coli (TK-deficient mutant) | Partial/Lower | Lower/Delayed | Deficient (leaky mutation) |

| Escherichia coli (Wild-type) | Yes | Detected | Present |

Nucleoside analogues, including this compound, are hydrophilic compounds that typically require specific transporter proteins to facilitate their entry into cells azolifesciences.com. Cellular permeability barriers can significantly limit the ingress of this compound, contributing to non-uptake.

A well-documented example of such a barrier affecting this compound is the blood-brain barrier (BBB). Despite initial predictions of good BBB penetration due to its lipophilic properties, studies in both animal models (cats) and humans have shown very low uptake of this compound in the healthy brain snmjournals.org. This limited penetration across the intact BBB suggests that even if target enzymes are present within central nervous system cells, restricted entry of this compound can prevent its accumulation and efficacy snmjournals.org. In bacteria, particularly Gram-negative species, the outer membrane and the presence of efflux pumps can also act as significant permeability barriers, reducing the intracellular concentration of antimicrobial agents, including nucleoside analogues frontiersin.org.

Acquired Resistance Mechanisms to Nucleoside Analogues Relevant to this compound

Acquired resistance mechanisms develop over time in response to drug exposure, allowing previously susceptible organisms to evade the effects of nucleoside analogues. These mechanisms are broadly relevant to this compound due to its classification as a nucleoside analogue.

Efflux pumps are ubiquitous membrane proteins in microorganisms that actively transport a wide range of substrates, including antibiotics and nucleoside analogues, out of the cell frontiersin.orgacs.orgmdpi.comfrontiersin.orgjabonline.in. Overexpression of the genes encoding these efflux pumps is a common and critical mechanism of acquired multidrug resistance in bacteria acs.orgmdpi.comjabonline.in. By increasing the rate at which this compound (or its metabolites) is expelled from the cell, efflux pumps can reduce its effective intracellular concentration below therapeutic levels, thereby conferring resistance. This mechanism is well-established for various classes of antimicrobial agents and represents a significant challenge in overcoming resistance to nucleoside analogues frontiersin.orgmdpi.comfrontiersin.orgjabonline.inmdpi.com.

The activation of nucleoside analogues, including this compound, typically involves a series of phosphorylation steps catalyzed by specific intracellular kinases, such as thymidine kinase nih.govazolifesciences.comnih.govasm.orgmpg.de. These phosphorylation events are crucial for converting the inactive nucleoside analogue prodrug into its active triphosphate form, which then interferes with DNA or RNA synthesis azolifesciences.comnih.govasm.orgmpg.de.

Acquired resistance can arise from mutations in the genes encoding these target enzymes. Such mutations can lead to altered enzyme structures that either reduce the enzyme's affinity for the nucleoside analogue, decrease its catalytic efficiency in phosphorylating the analogue, or even increase the rate at which the incorporated analogue is excised from nucleic acids azolifesciences.comasm.orgmpg.de. For instance, mutations in thymidine kinase 1 (TK1) can confer resistance to thymidine nucleoside analogues like trifluridine (B1683248) nih.gov. Similarly, alterations in viral DNA polymerase genes have been shown to reduce the binding or incorporation of nucleoside analogue triphosphates, leading to drug resistance asm.org. These enzymatic modifications directly impair the activation pathway of this compound, preventing it from reaching its active form and thus rendering it ineffective.

Microorganisms possess remarkable adaptive capabilities, including the development of alternative metabolic pathways to circumvent the inhibitory effects of antimicrobial agents. This mechanism, known as target bypass or target replacement, allows bacteria to maintain essential cellular functions even when a primary metabolic pathway or enzyme is targeted by a drug frontiersin.org.

In the context of nucleoside analogues like this compound, which typically interfere with nucleic acid synthesis or nucleotide metabolism, microorganisms can develop bypass pathways that provide an alternative source of the necessary building blocks, or that modify the target in such a way that the drug can no longer exert its effect frontiersin.orgfiveable.me. For example, if this compound targets a specific enzyme in the de novo nucleotide synthesis pathway, a microorganism might upregulate an alternative salvage pathway, or vice-versa, to ensure a continuous supply of nucleotides, thereby bypassing the drug's inhibitory action frontiersin.orgsci-hub.se. This adaptive strategy ensures the survival and proliferation of the microorganism despite the presence of the nucleoside analogue.

Future Directions and Emerging Research Avenues for C Fiau

Development of Novel C-FIAU Derivatives with Modified Biological Profiles

A primary focus of future research is the rational design and synthesis of novel this compound derivatives with improved biological characteristics. The goal is to create analogs that exhibit enhanced antiviral potency, greater selectivity for viral enzymes over host enzymes, and reduced cellular toxicity. This involves strategic chemical modifications to the core this compound structure to alter its pharmacokinetic and pharmacodynamic properties.

One promising area of modification is at the C-2' position of the arabinofuranosyl ring. For instance, the synthesis of (2’S)-2’-deoxy-2’-C-methyl-5-iodouridine (SMIU), a C-methylated derivative of FIAU, has demonstrated the potential of this approach. Research has shown SMIU to be a potent agent against herpes simplex virus (HSV) and varicella-zoster virus (VZV) while exhibiting lower cytotoxicity compared to the parent compound. amanote.com This suggests that alterations at the C-2' position can favorably modulate the compound's interaction with viral and cellular kinases, thereby improving its therapeutic index.

Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of new derivatives. nih.govnih.gov By systematically altering different functional groups on the pyrimidine (B1678525) base and the sugar moiety, researchers can identify key structural features that govern antiviral activity and toxicity. nih.govnih.gov For example, modifications can be designed to:

Enhance substrate specificity for viral thymidine (B127349) kinase: This would lead to more efficient phosphorylation and activation of the drug in infected cells, concentrating its therapeutic effect.

Reduce interaction with human mitochondrial DNA polymerase: The severe toxicity observed with FIAU was linked to its incorporation into mitochondrial DNA, leading to mitochondrial dysfunction. wikipedia.org Derivatives with modifications that hinder this interaction are a key objective.

Improve metabolic stability and pharmacokinetic profile: Modifications can be introduced to increase the compound's half-life in circulation and optimize its distribution to target tissues.

The development of such derivatives is an iterative process involving chemical synthesis, in vitro antiviral and cytotoxicity screening, and in vivo evaluation in animal models. wordpress.com

Table of Research Findings on this compound Derivatives

| Derivative | Modification | Observed Biological Profile Change | Reference |

|---|---|---|---|

| (2’S)-2’-deoxy-2’-C-methyl-5-iodouridine (SMIU) | Methyl group at C-2' position | Potent anti-HSV and anti-VZV activity with reduced cytotoxicity compared to FIAU. | amanote.com |

Integration of this compound Research with Systems Biology Approaches

To gain a more holistic understanding of the biological effects of this compound and its derivatives, future research will increasingly integrate systems biology approaches. Instead of focusing on a single molecular target, systems biology analyzes the complex interactions within a biological system—such as a cell or an organism—in response to a drug. This involves the use of high-throughput 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, to generate large-scale datasets. oup.com

For this compound, a key application of systems biology is in elucidating the mechanisms of its toxicity. The hepatotoxicity of the parent compound, fialuridine (B1672660) (FIAU), was a major setback in its clinical development. wikipedia.org Systems biology can provide a deeper understanding of the off-target effects that lead to such adverse events. For example, a recent investigation into FIAU hepatotoxicity employed a systems approach to identify mechanistic biomarkers. This study revealed that FIAU induces dose-dependent reductions in the mitochondrial to nuclear DNA ratio and triggers a p53 transcriptional response, indicating widespread mitochondrial and cellular stress. oup.com

Future research integrating this compound with systems biology could involve:

Transcriptomic Profiling: Using techniques like RNA-sequencing, researchers can analyze the global changes in gene expression in cells treated with this compound derivatives. This can reveal which cellular pathways are perturbed by the drug, providing clues about its mechanism of action and potential off-target effects. nih.govmdpi.comnih.govmdpi.com

Proteomic and Metabolomic Analysis: Mass spectrometry-based proteomics and metabolomics can identify and quantify changes in the levels of proteins and small-molecule metabolites in response to this compound treatment. nih.govnih.govmdpi.comfrontiersin.org This can provide a functional readout of the cellular state and help to identify biomarkers of drug efficacy and toxicity. For instance, metabolomic profiling could identify changes in energy metabolism pathways that are early indicators of mitochondrial dysfunction.

Computational Modeling: The vast datasets generated by 'omics' technologies can be integrated into computational models of cellular networks. These models can be used to simulate the effects of this compound on cellular processes and to predict the biological impact of novel derivatives.

By providing a comprehensive view of the cellular response, systems biology approaches will be invaluable in the development of safer and more effective this compound-based therapies.

Potential for this compound in Advanced Molecular Probe Design and Applications

The ability of FIAU to be selectively phosphorylated by viral thymidine kinases has made it a valuable tool for molecular imaging. Radiolabeled versions of FIAU are well-established as probes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging of herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene expression. nih.govresearchgate.netsnmjournals.orgnih.gov The HSV1-tk gene is widely used as a reporter gene in preclinical and clinical studies to monitor the location and activity of gene therapies and cell-based therapies.

Future research in this area will focus on developing this compound-based probes with even better imaging characteristics and expanding their applications. Key areas of development include:

Development of Novel Radiolabeled this compound Probes: While iodine isotopes (¹²⁴I, ¹²⁵I, ¹³¹I) have been commonly used to label FIAU, there is interest in developing ¹⁸F-labeled this compound derivatives. snmjournals.org ¹⁸F offers advantages for PET imaging, including a shorter half-life and higher positron yield, which can lead to better image quality and lower radiation dose to the patient. The synthesis of such probes requires the development of novel radiolabeling strategies. nih.govnih.govrsc.orgmdanderson.orgmdpi.com

Design of Fluorescent this compound Probes: In addition to radionuclide-based imaging, there is potential to develop fluorescently labeled this compound derivatives for in vitro and cellular imaging applications. nih.govmdpi.comresearchgate.netyoutube.com These probes could be used in fluorescence microscopy and high-content screening assays to study viral replication and to screen for new antiviral compounds in a high-throughput manner. The design of these probes would involve conjugating a fluorophore to the this compound molecule without disrupting its ability to be recognized and processed by viral enzymes.

Expanded Applications in Reporter Gene Imaging: this compound-based probes are poised to play an increasingly important role in monitoring the efficacy of a wide range of advanced therapies. nih.gov For example, they can be used to track the in vivo fate of engineered immune cells in cancer immunotherapy or to monitor the expression of therapeutic genes in gene therapy for genetic disorders. The high sensitivity of FIAU as a probe for HSV1-tk makes it particularly well-suited for these applications. snmjournals.org

The continued development of this compound-based molecular probes will provide powerful tools for both basic research and clinical translation, enabling non-invasive visualization of biological processes at the molecular level.

Q & A

Q. Table 1: Experimental Design Checklist

| Parameter | Example Specification | Validation Method |

|---|---|---|

| Catalyst concentration | 0.5–2.0 mol% | Titration analysis |

| Reaction time | 12–24 hours | HPLC monitoring |

| Temperature control | ±1°C accuracy | Calibrated thermocouples |

How to conduct a comprehensive literature review for this compound research?

Basic Question

Methodological Answer:

- Search strategy : Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") in databases like Web of Science, prioritizing peer-reviewed journals .

- Critical appraisal : Assess study validity using criteria from :

- Does the methodology address the research question?

- Are there biases in sample selection or data interpretation?

- Synthesis tools : Create concept maps linking synthesis methods, characterization techniques, and unresolved challenges .

How to resolve contradictions in experimental data related to this compound properties?

Advanced Question

Methodological Answer:

Identify principal contradictions : Determine if discrepancies arise from methodology (e.g., inconsistent characterization techniques) or intrinsic compound variability .

Root-cause analysis :

- Compare instrumentation protocols (e.g., NMR calibration differences).

- Replicate experiments under identical conditions.

Statistical reconciliation : Apply mixed-effects models to account for batch-to-batch variability .

Case Study : Conflicting reports on this compound thermal stability may stem from differential scanning calorimetry (DSC) heating rates. Standardize protocols and report confidence intervals .

What methodologies optimize reaction parameters in this compound synthesis?

Advanced Question

Methodological Answer:

Use Design of Experiments (DoE) for multivariate optimization:

Q. Table 2: Optimization Workflow

| Stage | Tool/Method | Outcome Metric |

|---|---|---|

| Screening | Plackett-Burman design | Identify significant factors |

| Optimization | Central Composite Design | Predictive model for yield |

| Validation | Confirmatory experiments | ±5% error tolerance |

How to integrate computational and experimental data in this compound studies?

Advanced Question

Methodological Answer:

Computational modeling : Use DFT (Density Functional Theory) to predict reaction pathways or spectroscopic signatures.

Experimental calibration : Compare computational predictions with empirical data (e.g., XRD patterns or IR spectra).

Iterative refinement : Adjust computational parameters (e.g., basis sets) to minimize deviations .

Example : MD simulations of this compound solvation dynamics can explain discrepancies in experimental solubility measurements. Cross-validate with neutron scattering data .

How to address ethical and reproducibility concerns in this compound research?

Advanced Question

Methodological Answer:

- Data transparency : Share raw datasets and synthesis protocols via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical review : For studies involving human-derived materials (e.g., enzymatic assays), submit protocols to institutional review boards (IRBs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.